Cas no 66222-24-0 (Acetaldehyde benzyl ethylacetal)

Acetaldehyde benzyl ethylacetal is a specialty chemical compound primarily used as a fragrance ingredient and flavoring agent. Its molecular structure combines acetaldehyde with benzyl and ethyl groups, resulting in a unique aromatic profile characterized by fruity, floral, and green notes. The compound exhibits high stability under typical storage conditions, making it suitable for applications in perfumery and food flavoring. Its low volatility and compatibility with other aroma chemicals enhance its utility in complex formulations. The product is synthesized under controlled conditions to ensure consistent purity and performance. Regulatory compliance with industry standards (e.g., IFRA, FEMA) further underscores its suitability for commercial use.
Acetaldehyde benzyl ethylacetal structure
66222-24-0 structure
Product Name:Acetaldehyde benzyl ethylacetal
CAS No:66222-24-0
MF:C11H16O2
MW:180.243543624878
CID:58444
PubChem ID:6455283
Update Time:2025-05-26

Acetaldehyde benzyl ethylacetal Chemical and Physical Properties

Names and Identifiers

    • Acetaldehyde benzyl ethyl acetal
    • 1-(Benzyloxy)-1-ethoxyethane
    • 1-ethoxyethoxymethylbenzene
    • (+-)-1-Aethoxy-1-benzyloxy-aethan
    • Acetaldehyd-(aethyl-benzyl-acetal)
    • acetaldehyde ethyl benzyl acetal
    • Benzene,((1-ethoxyethoxy)methyl)
    • Benzene, ((1-ethoxyethoxy)methyl)-
    • DTXSID20867213
    • AKOS006327939
    • [(1-ETHOXYETHOXY)METHYL]BENZENE
    • 66222-24-0
    • Acetaldehyde benzyl ethylacetal
    • Inchi: 1S/C11H16O2/c1-3-12-10(2)13-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
    • InChI Key: QZLCHWYDADOBGM-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(C)OCC

Computed Properties

  • Exact Mass: 180.11500
  • Monoisotopic Mass: 180.11503
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5
  • XLogP3: 2.3

Experimental Properties

  • Density: 0.974
  • Boiling Point: 97-100 ºC (0.5 Torr)
  • Flash Point: 70 ºC
  • Refractive Index: 1.486
  • PSA: 18.46000
  • LogP: 2.58570

Acetaldehyde benzyl ethylacetal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A298920-100mg
Acetaldehyde benzyl ethylacetal
66222-24-0
100mg
$ 265.00 2022-06-08
TRC
A298920-250mg
Acetaldehyde benzyl ethylacetal
66222-24-0
250mg
$ 550.00 2022-06-08
TRC
A298920-500mg
Acetaldehyde benzyl ethylacetal
66222-24-0
500mg
$ 880.00 2022-06-08
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